p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate
Description
p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core, substituted with a p-nitrophenyl ester group at the 7-position and an m-methylphenyl group at the 2-position.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-methylphenyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-16-3-2-4-17(13-16)18-14-22(15-18)9-11-23(12-10-22)21(25)28-20-7-5-19(6-8-20)24(26)27/h2-8,13,18H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGGXELYDKDENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3(C2)CCN(CC3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[35]nonane-7-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in biological and medicinal research. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes. Additionally, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic core may interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the spiro core and ester groups. Below is a comparative analysis:
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike tert-butyl or benzyl esters .
- Lipophilicity : tert-Butyl and benzyl esters (logP ~2–3) increase lipophilicity compared to the nitro group, which may reduce aqueous solubility .
- Reactivity: Aminomethyl or hydroxyl substituents (e.g., in and ) introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .
Data Tables
Table 1: Molecular Properties of Key Analogs
| Compound | Molecular Formula | Molecular Weight | Solubility (Inferred) | logP (Estimated) |
|---|---|---|---|---|
| This compound | ~C₂₁H₂₂N₂O₄ | ~374.4 | Low (non-polar media) | ~3.5 |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239 | Moderate (DMSO) | ~2.1 |
| Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₆H₁₉NO₃ | 273 | Low (organic solvents) | ~2.8 |
Biological Activity
p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
- Chemical Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- CAS Number : 1225276-23-2
This compound features a spirocyclic structure that contributes to its unique biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of azomethine ylides and subsequent cycloaddition reactions. The detailed synthetic pathways can be referenced from literature on similar spiro compounds, which often utilize [3+2]-cycloaddition methods.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of spiro compounds similar to this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5g | MDA-MB-231 | 2.8 | Induces apoptosis via caspase activation |
| 5l | MCF-7 | 3.4 | Inhibition of CDK-2 and EGFR |
| 5o | MDA-MB-231 | 4.32 | Modulation of pro-apoptotic gene expression |
These findings suggest that the presence of specific functional groups in spiro compounds enhances their cytotoxicity against breast cancer cells, indicating a promising therapeutic avenue for further exploration .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Activation of apoptotic pathways leading to increased expression of pro-apoptotic genes (e.g., P53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).
- Cell Cycle Arrest : Evidence shows that treatment with similar compounds results in significant changes in cell cycle distribution, particularly an increase in the G0-G1 phase population .
- Caspase Activation : Compounds have been shown to activate caspases, leading to programmed cell death .
Study on Anticancer Activity
In a comparative study involving spiro compounds, p-Nitrophenyl derivatives were evaluated for their cytotoxic effects against several cancer cell lines including SK-OV-3 and CCRF-CEM. The results indicated that these compounds exhibited varying degrees of antiproliferative activity, with some derivatives showing up to an 87% inhibition rate in specific cell lines .
Safety Profile
While evaluating the safety profile, it was noted that certain derivatives were non-cytotoxic to normal cells (WISH cells), suggesting a selective toxicity towards cancerous cells which is crucial for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
